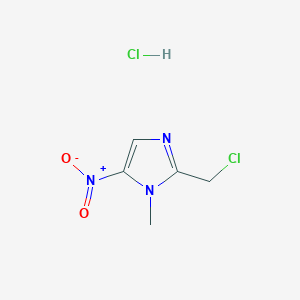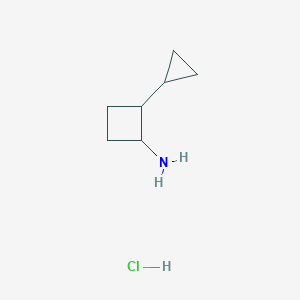
Ethyl 2-(2-aminoethoxy)acetate hydrochloride
Descripción general
Descripción
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a chemical compound with the CAS Number: 1350754-14-1 . It has a molecular weight of 183.63 and is typically in the form of a powder .
Molecular Structure Analysis
The molecular formula of Ethyl 2-(2-aminoethoxy)acetate hydrochloride is C6H14ClNO3 . The structure of this compound includes an ethyl group (C2H5), an aminoethoxy group (NH2CH2CH2O), and an acetate group (CH3COO).Physical And Chemical Properties Analysis
Ethyl 2-(2-aminoethoxy)acetate hydrochloride is a powder at room temperature . It has a molecular weight of 183.63 .Aplicaciones Científicas De Investigación
Polymer Synthesis
One study highlighted the use of ethyl acetate as a solvent in the synthesis of poly(2-ethyl-2-oxazoline), a polymer noted for its biomedical applications due to its high water solubility and commercial availability. This research marks an important shift towards pharmaceutical compliance and environmental sustainability by employing ethyl acetate, considered a greener solvent compared to traditional options like acetonitrile and chlorobenzene (Vergaelen et al., 2020).
Pharmaceutical Synthesis
In the realm of pharmaceuticals, Ethyl 2-(2-aminoethoxy)acetate hydrochloride plays a crucial role in synthesizing antihistamine compounds such as Efletirizine Hydrochloride. This synthesis process demonstrates the compound's versatility in producing significant pharmaceutical agents (Mai Lifang, 2011).
Antimicrobial Activity
Research into the interaction of 2-(2-aminoethoxy)ethanol with a mixture of aromatic aldehyde and acetylpyruvic acids yielded compounds with studied antimicrobial activity. This indicates the potential of Ethyl 2-(2-aminoethoxy)acetate hydrochloride derivatives in contributing to antimicrobial drug development (Gein et al., 2015).
Cognitive Enhancement
A study focused on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride demonstrated its potential in enhancing learning and memory in mice. This suggests applications in developing cognitive enhancers or treatments for memory-related disorders (Jiang Jing-ai, 2006).
Solubility and Solvent Effects
Another study examined the solubility of 2-amino-3-methylbenzoic acid in various solvents, including ethyl acetate, which is relevant for its purification processes. The research provides insight into the solubility behaviors of similar compounds, aiding in their application across different scientific fields (Zhu et al., 2019).
Safety And Hazards
The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
ethyl 2-(2-aminoethoxy)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c1-2-10-6(8)5-9-4-3-7;/h2-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAHXBWKQHZQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-aminoethoxy)acetate hydrochloride | |
CAS RN |
1350754-14-1 | |
| Record name | ethyl 2-(2-aminoethoxy)acetate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxaspiro[3.5]nonan-1-OL](/img/structure/B1458743.png)
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)

![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)



![2-(4-Chlorobenzo[D]thiazol-2-YL)acetic acid](/img/structure/B1458755.png)
![6-methoxy-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B1458756.png)

![3-(2-Azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458759.png)


